Fenyramidol

Catalog No.
S576140
CAS No.
553-69-5
M.F
C13H14N2O
M. Wt
214.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fenyramidol

CAS Number

553-69-5

Product Name

Fenyramidol

IUPAC Name

1-phenyl-2-(pyridin-2-ylamino)ethanol

Molecular Formula

C13H14N2O

Molecular Weight

214.26 g/mol

InChI

InChI=1S/C13H14N2O/c16-12(11-6-2-1-3-7-11)10-15-13-8-4-5-9-14-13/h1-9,12,16H,10H2,(H,14,15)

InChI Key

ZEAJXCPGHPJVNP-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(CNC2=CC=CC=N2)O

Synonyms

2-(beta-hydroxyphenethylamino)pyridine hydrochloride, phenyramidol

Canonical SMILES

C1=CC=C(C=C1)C(CNC2=CC=CC=N2)O

Potential Analgesic Effects:

  • Some studies suggest Phenyramidol may offer short-term relief for acute musculoskeletal pain, including low back pain, muscle spasms, and integumental (skin) pain. However, these studies are generally small and lack high-quality evidence compared to other pain management options.

Mechanism of Action:

  • The precise mechanism by which Phenyramidol alleviates pain is unknown. Research suggests it might have various potential pathways, including:
    • Modulating neurotransmitters: Phenyramidol may influence the activity of certain brain chemicals like dopamine and norepinephrine, potentially impacting pain perception.
    • Acting on the central nervous system: It might directly affect specific areas in the brain involved in pain processing.
    • Muscle relaxation: Some studies suggest potential muscle relaxant properties, although the evidence is inconclusive.

Safety Concerns and Limited Use:

  • Phenyramidol has been associated with potential side effects like drowsiness, dizziness, gastrointestinal issues, and in rare cases, liver damage.
  • Due to limited research, potential safety concerns, and the availability of other evidence-based pain management options, Phenyramidol is not widely used or recommended in many countries, including the United States.

Fenyramidol, also known as phenyramidol, is a pharmaceutical compound classified as a muscle relaxant. It is primarily indicated for the symptomatic treatment of musculoskeletal pain and spasms. The compound has a chemical formula of C13H14N2OC_{13}H_{14}N_{2}O and a molar mass of approximately 214.268 g/mol . Fenyramidol belongs to the class of organic compounds known as aminopyridines, which are characterized by the presence of an amino group attached to a pyridine ring .

  • The exact mechanism by which phenyramidol relaxes muscles is not fully understood [].
  • Research suggests it may interact with specific receptors in the central nervous system, but more investigation is needed [].
  • Phenyramidol can cause side effects like drowsiness, dizziness, and nausea [].
  • In high doses, it may lead to more serious risks.
  • Due to potential safety concerns, research on its use is limited [].

Additional Considerations

  • Research into phenyramidol is ongoing, but limitations exist due to its status as a regulated substance.
  • If you're interested in further details, consider consulting scientific databases with a paid subscription, which may provide more comprehensive information.
Typical of amines and alcohols. As an amine, it can act as a base, neutralizing acids to form salts and water. This acid-base reaction is exothermic . Additionally, it can undergo nucleophilic substitution reactions due to the presence of the amino group, which can react with electrophiles under appropriate conditions.

Fenyramidol exhibits muscle relaxant properties, making it useful in treating conditions associated with muscle spasms and pain. Its mechanism of action involves central nervous system (CNS) modulation, where it may enhance inhibitory neurotransmission or inhibit excitatory pathways . Furthermore, Fenyramidol has been shown to inhibit the metabolism of phenytoin, potentially leading to increased plasma levels of this antiepileptic drug, which necessitates careful monitoring during co-administration .

The synthesis of Fenyramidol typically involves multi-step organic reactions. One common method includes the condensation of 2-pyridinecarboxaldehyde with appropriate amines followed by reduction to yield the final product. Specific synthetic routes may vary depending on the desired purity and yield, but they generally involve standard organic synthesis techniques such as refluxing, distillation, and crystallization.

Fenyramidol is primarily used in clinical settings for its muscle relaxant properties. It is beneficial for patients experiencing acute musculoskeletal pain or spasms resulting from injuries or conditions like fibromyalgia. Its effectiveness in alleviating discomfort makes it a valuable option in pain management protocols .

Fenyramidol has been studied for its interactions with various other drugs. Notably, it can increase the risk or severity of CNS depression when combined with substances such as benzodiazepines and certain analgesics like alfentanil . These interactions underscore the importance of evaluating patient medication regimens to avoid adverse effects.

Several compounds share structural and functional similarities with Fenyramidol. Below is a comparison highlighting its uniqueness:

Compound NameChemical FormulaPrimary UseUnique Features
Phenyramidol HydrochlorideC13H15ClN2OMuscle relaxantSalt form that may have different solubility properties
BaclofenC10H12ClNO2Muscle relaxantGABA_B receptor agonist; different mechanism of action
CyclobenzaprineC20H21NMuscle relaxantTricyclic structure; primarily acts on the CNS
MethocarbamolC11H15NO5Muscle relaxantUnique structure with carbamate group; less sedative effect

Fenyramidol's structural characteristics as an aminopyridine distinguish it from other muscle relaxants that may operate through different pharmacological pathways or exhibit varying side effect profiles.

Physical Description

Crystals (from dilute methanol). (NTP, 1992)

XLogP3

2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

214.110613074 g/mol

Monoisotopic Mass

214.110613074 g/mol

Heavy Atom Count

16

Melting Point

180 to 185 °F (NTP, 1992)

UNII

R3V02WL7O3

Other CAS

553-69-5

Wikipedia

Fenyramidol

Dates

Modify: 2023-08-15
TITCK Product Information: Draxol (feniramidol hydrochloride) film-coated tablets
TITCK Product Information: Phebdol (feniramidol hydrochloride) solution for intramuscular injection

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